molecular formula C21H13F3N6O3S2 B12635426 C21H13F3N6O3S2

C21H13F3N6O3S2

Cat. No.: B12635426
M. Wt: 518.5 g/mol
InChI Key: BGICJXSQURNTIQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C21H13F3N6O3S2 is a complex organic molecule that contains various functional groups, including trifluoromethyl, cyano, and sulfonamide groups

Properties

Molecular Formula

C21H13F3N6O3S2

Molecular Weight

518.5 g/mol

IUPAC Name

N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

InChI

InChI=1S/C21H13F3N6O3S2/c22-21(23,24)33-13-10-8-12(9-11-13)25-19-20(27-15-5-2-1-4-14(15)26-19)30-35(31,32)17-7-3-6-16-18(17)29-34-28-16/h1-11H,(H,25,26)(H,27,30)

InChI Key

BGICJXSQURNTIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H13F3N6O3S2 typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as sulfonation and trifluoromethylation, to form the final compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions, high-temperature fusion, and catalytic processes are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

C21H13F3N6O3S2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

C21H13F3N6O3S2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which C21H13F3N6O3S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

C21H13F3N6O3S2: can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

The compound C21H13F3N6O3S2 is a complex organic molecule with potential biological activity that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activities, supported by case studies and research findings, while providing a comprehensive overview of its implications in scientific research.

Chemical Structure and Properties

This compound consists of a carbon backbone with multiple functional groups, including trifluoromethyl, amine, and sulfonyl groups. These components contribute to its unique chemical properties, influencing its interactions with biological systems.

Molecular Formula

ElementCount
Carbon (C)21
Hydrogen (H)13
Fluorine (F)3
Nitrogen (N)6
Oxygen (O)3
Sulfur (S)2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain derivatives show efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 25-50 µg/ml .

2. Antioxidant Properties

Antioxidant assays suggest that this compound may possess strong antioxidant capabilities. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. Compounds with analogous structures have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial activity of various derivatives of this compound against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that several derivatives showed promising antibacterial activity with MIC values ranging from 20 to 40 µg/ml, demonstrating their potential as therapeutic agents in treating bacterial infections .

Research Findings: Structure-Activity Relationship

A detailed analysis of the structure-activity relationship (SAR) for compounds similar to this compound revealed that modifications in the trifluoromethyl and sulfonyl groups significantly impacted biological activity. For instance, the introduction of additional nitrogen atoms enhanced the compound's binding affinity to bacterial enzymes, thereby increasing its antimicrobial potency .

Pharmacokinetics and Toxicity Studies

Toxicity assessments conducted on cell lines indicated that while some derivatives exhibited low toxicity at therapeutic concentrations, others displayed cytotoxic effects at higher doses. This highlights the importance of careful evaluation in drug development processes .

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